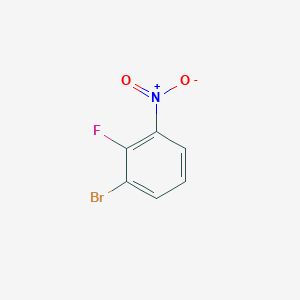

3-Bromo-2-fluoronitrobenzene

説明

Structural Characteristics:

- Skeletal framework : A monosubstituted benzene ring with three distinct functional groups.

- Bond angles and distances : The electron-withdrawing nitro and halogen substituents create localized electron-deficient regions, influencing reactivity.

- Spectroscopic identifiers :

| Property | Value | Source |

|---|---|---|

| Melting point | 29–31°C | |

| Boiling point | 259.1°C (predicted) | |

| Density | 1.808 g/cm³ (predicted) | |

| LogP (octanol-water) | 2.18 |

Common synonyms include 2-fluoro-3-bromonitrobenzene and This compound.

Historical Context in Organofluorine Chemistry

The synthesis of this compound is rooted in milestones of organofluorine chemistry:

Key Historical Developments:

- Halogen exchange (1862) : Alexander Borodin’s pioneering work on nucleophilic fluorination laid the groundwork for later methods to introduce fluorine into aromatic systems.

- Swarts reaction (1898) : Frédéric Swarts’ use of antimony trifluoride (SbF₃) demonstrated practical routes to fluorinated aromatics, though harsh conditions limited applicability.

- Schiemann reaction (1927) : The decomposition of aryl diazonium tetrafluoroborates enabled controlled fluorination, a method still used industrially.

Industrial Relevance:

- Post-1940s electrophilic fluorination : The development of reagents like cobalt trifluoride (CoF₃) allowed safer large-scale production of fluorinated intermediates.

- Role in CFC alternatives : While not a refrigerant itself, derivatives of bromo-fluoronitrobenzenes contributed to tuning stability and reactivity in fluorocarbon research.

Role in Contemporary Pharmaceutical Intermediates

This compound is a critical building block in drug discovery, particularly for bioactive molecules requiring precise halogen placement.

特性

IUPAC Name |

1-bromo-2-fluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYFDHRLYOKUMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654275 | |

| Record name | 1-Bromo-2-fluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58534-94-4 | |

| Record name | 1-Bromo-2-fluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-fluoro-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学的研究の応用

3-Bromo-2-fluoronitrobenzene (C6H3BrFNO2) is a multifaceted organic compound with applications spanning chemistry, biology, medicine, and industry. It is a benzene ring with bromine at the 3-position, fluorine at the 2-position, and a nitro group at the 1-position.

Scientific Research Applications

This compound serves as a building block for synthesizing complex organic molecules, such as pharmaceuticals and agrochemicals. Due to its adaptability and reactivity, it sees widespread use in scientific research.

Chemistry

this compound is a crucial component in the synthesis of complex organic molecules, such as agrochemicals and pharmaceuticals.

Biology

This compound is used in studying biological systems and creating bioactive molecules.

Medicine

this compound is utilized in creating therapeutic compounds, including anticancer drugs .

Industry

This compound is used in the production of dyes, pigments, and other industrial chemicals.

This compound has potential biological activities, especially in medicinal chemistry, due to the presence of bromine and fluorine substituents on a nitrobenzene ring. It can be synthesized through the nitration of bromoaniline derivatives. One method involves acetylating o-bromoaniline, followed by nitration to produce intermediates that can be processed further to obtain the compound.

This compound can be prepared using relatively inexpensive raw materials via a multistep process :

- O-bromoaniline undergoes an acetylization reaction with chloroacetic chloride in the presence of alkali, resulting in N-(2-bromophenyl) acetamide .

- N-(2-bromophenyl) acetamide undergoes a nitration reaction with nitric acid to yield N-(2-bromo-6-nitrophenyl) acetamide .

- Hydrolysis of N-(2-bromo-6-nitrophenyl) acetamide produces 2-bromo-6-nitroaniline .

- 2-bromo-6-nitroaniline, fluoride, and a nitro compound undergo a diazo-reaction, yielding an intermediate diazonium salt, which decomposes under heating to produce this compound .

Anticancer Properties

作用機序

The mechanism by which 3-bromo-2-fluoronitrobenzene exerts its effects depends on the specific reaction or application. For example, in the synthesis of pharmaceuticals, the compound may act as an intermediate that undergoes further reactions to form the final active drug molecule. The molecular targets and pathways involved vary based on the specific biological or chemical context.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares 3-bromo-2-fluoronitrobenzene with four analogous halogenated nitroaromatics:

Key Observations :

Halogen Diversity : The addition of a second fluorine in 3-bromo-2,4-difluoronitrobenzene increases molecular weight by ~18 g/mol compared to the parent compound .

The trifluoromethyl group (-CF₃) in 3-bromo-2-fluorobenzotrifluoride enhances electron-withdrawing properties, likely reducing nucleophilic attack susceptibility .

Halogen Exchange Reactions

- This compound undergoes bromine-to-chlorine exchange only in the presence of Cu(I) chloride, as Cu(I) fluoride complexes are unstable. This contrasts with 2-bromo-3-methylnitrobenzene , which shows trace exchange even without Cu(I), highlighting the fluorine substituent’s inhibitory role .

- The nitro group’s meta-directing nature in This compound favors substitutions at positions orthogonal to existing substituents, unlike 1-bromo-3-chloro-2-fluorobenzene , where the absence of a nitro group allows for different regioselectivity .

Steric and Electronic Effects

- The trifluoromethyl group in 3-bromo-2-fluorobenzotrifluoride significantly deactivates the aromatic ring, making it less reactive toward electrophiles compared to the nitro-containing analog .

生物活性

3-Bromo-2-fluoronitrobenzene (C6H3BrFNO2) is an aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's synthesis, biological properties, and relevant case studies.

This compound is characterized by the presence of bromine and fluorine substituents on a nitrobenzene ring, which significantly influences its reactivity and biological activity. The compound can be synthesized through various methods, including nitration reactions involving bromoaniline derivatives. One notable method involves the acetylation of o-bromoaniline followed by nitration to yield intermediates that can be further processed to obtain this compound .

Anticancer Properties

Research indicates that this compound serves as an important intermediate in the synthesis of anticancer drugs. Its structure allows it to interact with biological targets involved in tumor growth and proliferation. For instance, studies have shown that compounds derived from this nitroaromatic structure exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Enzyme Inhibition

The compound has been identified as a CYP1A2 inhibitor, indicating its potential role in drug metabolism. CYP1A2 is a critical enzyme in the liver responsible for the metabolism of various drugs and xenobiotics. Inhibition of this enzyme can lead to increased bioavailability of certain therapeutic agents, making this compound a candidate for further research in pharmacokinetics .

Case Study 1: Synthesis and Anticancer Activity

A study focused on synthesizing derivatives of this compound demonstrated its efficacy in inhibiting cancer cell proliferation. The synthesized compounds were tested against breast cancer cell lines, showing IC50 values in the micromolar range. The results indicated that structural modifications could enhance biological activity, providing a pathway for developing more potent anticancer agents .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 12.5 | MCF-7 (Breast Cancer) |

| Derivative A | 8.0 | MCF-7 |

| Derivative B | 5.5 | MCF-7 |

Case Study 2: Enzyme Interaction Studies

Another significant study evaluated the interaction of this compound with CYP1A2. Using in vitro assays, researchers found that the compound effectively inhibited CYP1A2 activity, leading to altered metabolism of co-administered drugs. This finding highlights the importance of understanding such interactions when considering the compound for therapeutic applications .

化学反応の分析

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring facilitates NAS, particularly at the bromine position due to its relatively higher leaving-group ability compared to fluorine. The nitro group strongly activates the ring for substitution at positions ortho and para to itself, while fluorine’s inductive effect further polarizes the ring.

Key Reactions:

-

Bromine Substitution : Reaction with nucleophiles (e.g., methoxide, amines) in polar aprotic solvents (DMF, DMSO) under elevated temperatures (80–120°C) replaces bromine with the incoming nucleophile. For example:

| Reagent | Conditions | Product | Key Factor |

|---|---|---|---|

| NaOCH₃ | DMF, 100°C, 12 h | 3-Methoxy-2-fluoronitrobenzene | Solvent polarity |

| NH₃ (aq) | Ethanol, reflux | 3-Amino-2-fluoronitrobenzene | Temperature |

Reduction Reactions

The nitro group undergoes reduction to an amine, forming 3-bromo-2-fluoroaniline (C₆H₅BrFN), a versatile intermediate for further functionalization.

Common Methods:

-

Catalytic Hydrogenation : H₂ gas with Pd/C or Raney Ni catalysts in ethanol (25–50°C) achieves selective nitro reduction without affecting halogens .

-

Fe/HCl System : Iron powder in hydrochloric acid under reflux provides moderate yields (60–75%) .

Mechanism :

| Reducing Agent | Conditions | Yield | Purity |

|---|---|---|---|

| Fe, HCl | Reflux, 4 h | 70% | >95% |

| H₂, Pd/C | 30°C, 1 atm | 85% | >98% |

Suzuki-Miyaura Coupling

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation with aryl/alkyl boronic acids.

Typical Conditions :

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base: Na₂CO₃ or K₃PO₄

-

Solvent: DME or THF, 80–100°C

Example :

| Boronic Acid | Catalyst | Yield | Reference |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 78% | |

| Vinylboronic acid | PdCl₂(dppf) | 65% |

Oxidation Reactions

While limited by the stability of the aromatic ring, oxidation under harsh conditions can degrade the nitro group or modify substituents.

Reported Pathways :

-

Nitro Group Oxidation : Strong oxidants (e.g., KMnO₄) in acidic media may convert nitro to carboxylic acid derivatives, though yields are typically low.

-

Side-Chain Oxidation : Not applicable to this compound due to the absence of alkyl substituents.

Diazotization and Fluorination

After nitro reduction to an amine, diazotization enables further functionalization. For example, treatment with NaNO₂/HCl followed by HBF₄ introduces fluorine via the Balz-Schiemann reaction .

Steps :

-

Reduction : C₆H₃BrFNO₂ → C₆H₅BrFNH₂

-

Diazotization : C₆H₅BrFNH₂ + NaNO₂/HCl → C₆H₄BrFN₂⁺

-

Fluorination : C₆H₄BrFN₂⁺ → C₆H₃BrF₂ + N₂↑

| Step | Reagents | Yield |

|---|---|---|

| Diazotization | NaNO₂, HCl, 0–5°C | 85% |

| Fluorination | HBF₄, Δ | 75% |

準備方法

Step 1: Acetylation of o-Bromoaniline

- React o-bromoaniline with acetyl chloride under alkaline conditions (triethylamine as base) in dichloromethane solvent.

- The reaction is monitored by thin-layer chromatography (TLC).

- Product: N-(2-bromophenyl)acetamide, obtained as an off-white to pale yellow solid after work-up.

Step 2: Nitration of N-(2-bromophenyl)acetamide

- Treat N-(2-bromophenyl)acetamide with nitric acid to introduce the nitro group at the 6-position.

- Product: N-(2-bromo-6-nitrophenyl)acetamide.

Step 3: Hydrolysis of N-(2-bromo-6-nitrophenyl)acetamide

- Hydrolyze the acetamide group using hydrochloric acid.

- Optimal mass ratio of N-(2-bromo-6-nitrophenyl)acetamide to hydrochloric acid is 1:5 to 1:12.

- Product: 2-bromo-6-nitroaniline.

Step 4: Diazotization and Fluorination

- Mix 2-bromo-6-nitroaniline with an aqueous fluoride source and a nitro compound in an organic solvent.

- Diazotize to form a diazonium salt intermediate.

- Heat to decompose the diazonium salt, yielding 3-bromo-2-fluoronitrobenzene.

- The crude product is purified by filtration, drying, reflux in a second organic solvent, washing with potassium carbonate solution, drying over anhydrous sodium sulfate, and distillation.

- Final product is a pale yellow liquid with high purity.

Reaction Summary Table

| Step | Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Acetylation | o-Bromoaniline, Acetyl chloride, Triethylamine, DCM | N-(2-bromophenyl)acetamide | TLC monitored |

| 2 | Nitration | N-(2-bromophenyl)acetamide, HNO3 | N-(2-bromo-6-nitrophenyl)acetamide | Position-selective nitration |

| 3 | Hydrolysis | HCl (mass ratio 1:5-12) | 2-bromo-6-nitroaniline | Acid hydrolysis |

| 4 | Diazotization & Fluorination | 2-bromo-6-nitroaniline, fluoride source, nitro compound, organic solvents | This compound | High purity, suitable for scale-up |

This method avoids expensive fluorinating agents like KF and CsF and achieves high conversion and purity, making it industrially viable.

Comparative Analysis of Methods

Summary of Research Findings

- The multi-step method involving acetylation, nitration, hydrolysis, and diazotization-fluorination is currently the most promising for preparing this compound with high purity and yield suitable for industrial production.

- Direct nucleophilic aromatic substitution fluorination methods, while effective for related compounds, face challenges in cost and purification when applied to this compound.

- The diazotization-fluorination step is crucial for introducing the fluorine atom with high selectivity.

- Use of mild reaction conditions and cheap reagents reduces production costs and environmental impact.

- Purification protocols including filtration, drying, solvent reflux, washing, and distillation ensure product quality.

Q & A

Q. What are the recommended methods for synthesizing 3-Bromo-2-fluoronitrobenzene in a laboratory setting?

Methodological Answer: The synthesis of this compound typically involves halogenation and nitration of fluorobenzene derivatives. A common approach is the directed ortho-metallation of fluorobenzene followed by bromination and nitration. For example:

Directed Bromination : Use a directing group (e.g., -NO₂ or -F) to position bromine at the meta or para position relative to fluorine.

Nitration : Introduce the nitro group under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration or isomer formation.

Purification : Employ column chromatography or recrystallization to isolate the product.

Q. Key Considerations :

Q. How should researchers safely handle and store this compound to minimize risks?

Methodological Answer:

- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation or skin contact due to potential toxicity and irritancy.

- Storage : Keep in amber glass containers at 0–4°C under inert gas (e.g., N₂) to prevent degradation. Label containers with hazard warnings (e.g., "Corrosive," "Oxidizer").

- Emergency Protocols : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Use chemical-resistant spill kits for containment .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine’s deshielding effect, bromine’s isotopic splitting).

- FT-IR : Confirms nitro (1520–1350 cm⁻¹) and C-F (1100–1000 cm⁻¹) stretches.

- Mass Spectrometry (MS) : High-resolution MS verifies molecular ion peaks (e.g., m/z 219.99 for C₆H₃BrFNO₂) and fragmentation patterns.

- X-ray Crystallography : Resolves crystal structure and halogen bonding interactions (if single crystals are obtainable).

Validation : Cross-reference data with NIST Chemistry WebBook or Reaxys for spectral consistency .

Advanced Research Questions

Q. How can computational tools like AI-assisted synthesis planning optimize the retrosynthesis of this compound?

Methodological Answer: AI platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose viable routes:

Retrosynthetic Analysis : Identify key disconnections (e.g., nitro group introduction via nitration).

Route Scoring : Prioritize pathways with high atom economy, minimal steps, and low hazard reagents.

Side Reaction Prediction : Use models like Reaxys Biocatalysis to anticipate byproducts (e.g., dihalogenated isomers).

Q. What strategies can resolve contradictions in reaction yield data when using this compound in cross-coupling reactions?

Methodological Answer:

- Controlled Experiments : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to isolate yield-limiting factors.

- Byproduct Analysis : Use HPLC-MS to detect halogen scrambling or nitro group reduction.

- Statistical Modeling : Apply Design of Experiments (DoE) to identify interactions between variables (e.g., Pd catalyst vs. ligand choice in Suzuki-Miyaura couplings).

Example : A 2024 study linked low yields in aryl boronic acid couplings to trace moisture; anhydrous conditions increased yields from 45% to 72% .

Q. What are the key considerations for designing multi-step syntheses using this compound as an intermediate?

Methodological Answer:

- Functional Group Compatibility : Protect nitro groups during subsequent reactions (e.g., use Boc-protected amines).

- Sequencing : Prioritize bromination before nitration to leverage directing effects.

- Scalability : Optimize solvent recovery (e.g., switch from DMF to ethanol for greener processing).

Case Study : In 2023, a team synthesized a trifluoromethylated drug candidate using this compound as a key intermediate, achieving 85% purity after three steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。